molecular formula C14H25N3O3 B13156620 tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B13156620
M. Wt: 283.37 g/mol
InChI Key: UGJSDHSOXRHIRR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral building block of significant value in medicinal chemistry and drug discovery research. This compound features a piperazine ring coupled with a pyrrolidine scaffold, a structural motif frequently investigated in the development of pharmacologically active molecules. Its molecular framework is commonly utilized in the synthesis of novel enzyme inhibitors . For instance, related pyrrolidine and piperazine derivatives are key components in the structure of advanced beta-lactamase inhibitors, which are designed to overcome antibiotic resistance in bacterial infections . The stereochemistry of the compound is precisely defined, which is critical for its interaction with biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen makes it particularly useful in multi-step synthetic routes, as it allows for selective deprotection and further functionalization of the piperazine moiety. This reagent is intended for research applications only and is a vital tool for chemists designing and synthesizing new molecular entities for biological evaluation.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-8-4-5-11(17)12(18)16-9-6-15-7-10-16/h11,15H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

UGJSDHSOXRHIRR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCNCC2

Origin of Product

United States

Biological Activity

tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 401566-80-1

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which play a role in cellular proliferation and survival, particularly in cancerous cells .

MechanismDescription
PI3-Kinase InhibitionInhibits Class I PI3-kinase enzymes, reducing tumor cell proliferation.
Dopamine Receptor ModulationActs as a partial agonist at dopamine receptors, influencing neurotransmission.

Biological Activities

Research has indicated that this compound possesses various biological activities:

1. Antitumor Activity
The compound has demonstrated potent anti-tumor effects in vitro and in vivo by inhibiting the uncontrolled cellular proliferation associated with malignant diseases. Studies have shown that it can effectively reduce tumor growth in animal models .

2. Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorHigh
Anti-inflammatoryModerate to High

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Antitumor Efficacy
A study published in 2023 evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating its potency against breast and colon cancer cells .

Case Study 2: Inflammation Model
In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory agents like celecoxib. Histopathological analysis revealed minimal adverse effects on gastric mucosa .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Scaffolds

tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate (Compound 1)
  • Structure : Differs by replacing the piperazine-carbonyl group with an m-tolylcarbamoyl substituent.
  • Synthesis : Synthesized via coupling N-Boc-L-proline with m-toluidine using EDCI/HOBt, yielding 88% after column chromatography .
tert-Butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate
  • Structure : Contains a fluoromethyl group instead of the piperazine-carbonyl moiety.
  • Synthesis: Derived from N-Boc-L-prolinol via fluorination (79% yield), leveraging the electronegativity of fluorine for metabolic stability .
  • Key Differences : Fluorine enhances lipophilicity (log P) and oxidative resistance but lacks the hydrogen-bond acceptor sites present in the piperazine group.
tert-Butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate
  • Structure : Features an iodomethyl substituent.
  • Synthesis : Prepared via Appel reaction with iodine, achieving 93% yield. The iodine atom enables further functionalization (e.g., cross-coupling) .
  • Key Differences : The iodine substituent increases molecular weight (328.1 g/mol vs. ~310 g/mol for the target) and introduces reactivity distinct from the stable piperazine-carbonyl group.

Piperazine-Containing Analogues

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
  • Structure : Combines piperazine and piperidine rings.
  • Properties : Higher molecular weight (269.38 g/mol) and log P (2.1) due to the piperidine’s hydrophobicity. Used in CNS-targeting drugs for improved blood-brain barrier penetration .
  • Key Differences : The absence of a pyrrolidine ring reduces conformational constraints compared to the target compound.
tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate
  • Structure : Incorporates a pyridinyl-ethyl group on piperazine.
  • Properties : Aromatic pyridine enhances metal-coordination and π-stacking (MW: 305.42 g/mol). Likely utilized in kinase inhibitors .
  • Key Differences : The pyridine moiety introduces aromatic interactions absent in the target’s aliphatic piperazine.

Functional Group Variations

Teneligliptin Impurity C (tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate)
  • Structure : Thiazolidine and hydroxy substituents replace the piperazine-carbonyl group.
  • Role : Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor impurity. The thiazolidine ring enhances rigidity but reduces solubility .
  • Key Differences: Hydroxy and thiazolidine groups confer polar vs. non-polar interactions compared to the target’s piperazine.
tert-Butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate
  • Structure : Contains formyl and methoxymethyl groups.
  • Applications : The formyl group enables Schiff base formation for further derivatization (e.g., amine coupling) .
  • Key Differences : Reactive aldehyde group contrasts with the stable amide in the target compound.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Key Properties/Applications Reference
Target Compound ~310* Piperazine-carbonyl - Protease/kinase intermediate -
tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine 318.4 m-Tolylcarbamoyl 88 Antagonist synthesis
tert-Butyl (2S)-2-(fluoromethyl)pyrrolidine 217.3 Fluoromethyl 79 Metabolic stability
tert-Butyl 4-(piperidin-4-yl)piperazine 269.38 Piperidine-piperazine - CNS drug candidate
Teneligliptin Impurity C 328.4 Thiazolidine-hydroxy - DPP-4 inhibitor impurity

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) may react with a pyrrolidine carbonyl precursor under reflux in 1,4-dioxane with potassium carbonate as a base at 110°C for 12 hours, yielding ~88% (analogous to methods in ). Optimization involves adjusting solvent polarity (e.g., THF vs. dioxane), temperature (room temp vs. reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the stereochemical configuration of the (2S)-pyrrolidine moiety be confirmed experimentally?

  • Methodological Answer : Chiral HPLC or polarimetry ([α]D measurements) are standard for stereochemical validation. For example, a reported analog showed [α]25D = −55.0 (c 0.20, CHCl3) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive proof of absolute configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT, COSY, and HSQC to resolve overlapping signals (e.g., pyrrolidine ring protons at δ 1.4–3.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C15H25N3O3: 319.1896 vs. 319.1901) .
  • IR : Identify carbonyl stretches (~1680 cm⁻¹ for carbamate) .
    Discrepancies (e.g., unexpected rotamers in NMR) are resolved by variable-temperature NMR or computational modeling .

Advanced Research Questions

Q. How can synthetic by-products arising from piperazine ring functionalization be minimized?

  • Methodological Answer : By-products often result from incomplete Boc protection or over-alkylation. Strategies include:

  • Using excess Boc-anhydride to ensure complete protection of the piperazine nitrogen .
  • Employing orthogonal protecting groups (e.g., Fmoc for pyrrolidine) to selectively deprotect/react .
  • Purification via silica gel chromatography (gradient elution with EtOAc/hexane) or recrystallization .

Q. What strategies are effective for analyzing and resolving racemization during coupling reactions?

  • Methodological Answer : Racemization at the (2S)-pyrrolidine center can occur under basic or high-temperature conditions. Mitigation includes:

  • Using mild coupling reagents (e.g., HATU instead of EDCI) .
  • Conducting reactions at 0–20°C to minimize thermal racemization .
  • Monitoring enantiomeric excess (ee) via chiral HPLC post-synthesis .

Q. How can this compound serve as a precursor in drug discovery, specifically for targeting biological receptors?

  • Methodological Answer : The piperazine-pyrrolidine scaffold is a common pharmacophore in receptor ligands (e.g., dopamine D3 or μ-opioid receptors). Functionalization steps include:

  • Introducing substituents via Suzuki coupling (e.g., aryl boronic acids at the piperazine ring) .
  • Modifying the carbonyl group to amides or ureas for enhanced binding .
  • Biological assays (e.g., radioligand binding) validate target engagement .

Q. What computational methods aid in predicting the compound’s physicochemical properties and binding affinity?

  • Methodological Answer :

  • LogP/PSA : Use tools like Molinspiration or ACD/Labs to predict lipophilicity (LogP ~2.7) and polar surface area (~60 Ų) .
  • Docking Studies : Software like AutoDock Vina models interactions with protein targets (e.g., docking into GPCR active sites) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and HRMS data during structural validation?

  • Methodological Answer : Contradictions may arise from impurities or isomeric forms. Steps include:

  • Repeating purification (e.g., prep-HPLC) to isolate the target compound .
  • Cross-validating with 2D NMR (HSQC, HMBC) to confirm connectivity .
  • Comparing HRMS isotopic patterns with theoretical simulations .

Applications in Method Development

Q. Can this compound be used to develop new crystallographic refinement protocols for small molecules?

  • Methodological Answer : Yes. The tert-butyl and piperazine groups introduce steric and electronic complexity, making it a test case for:

  • Twin refinement in SHELXL to resolve disordered moieties .
  • Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H⋯O bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.